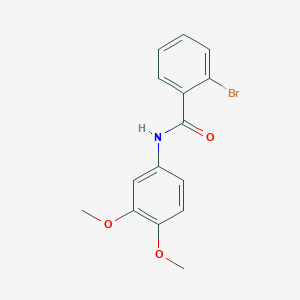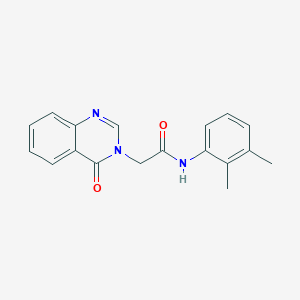![molecular formula C20H14N2O2S B5753169 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5753169.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound that has been widely studied for its potential applications in scientific research. BFA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in fields such as biochemistry, pharmacology, and neuroscience.
作用機序
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide is thought to act by binding to a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of vesicle transport between the Golgi apparatus and other cellular organelles. By binding to ARF, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide disrupts the normal function of the Golgi apparatus and leads to the accumulation of proteins in the endoplasmic reticulum.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide has a variety of biochemical and physiological effects, including the inhibition of protein transport, disruption of cellular function, and induction of apoptosis (programmed cell death). N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide has also been found to have anti-tumor properties and may be useful in the development of new cancer therapies.
実験室実験の利点と制限
One of the main advantages of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide in lab experiments is its ability to selectively inhibit the function of the Golgi apparatus without affecting other cellular organelles. This specificity makes N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide a valuable tool for studying the function of the Golgi apparatus and its role in cellular processes. However, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide can be toxic to cells at high concentrations, and care must be taken when using it in experiments.
将来の方向性
There are many potential future directions for research involving N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide. One area of interest is the development of new cancer therapies based on the anti-tumor properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide. Other potential areas of research include the study of intracellular trafficking in neurons and the development of new drugs targeting the Golgi apparatus. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide and its potential applications in scientific research.
合成法
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 2-furoyl chloride in the presence of a base such as triethylamine. Other methods involve the reaction of 2-aminobenzothiazole with various substituted acrylates.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been used in a variety of scientific research applications, including studies of intracellular trafficking and protein transport. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to inhibit the function of the Golgi apparatus, a cellular organelle involved in the processing and sorting of proteins. This inhibition can lead to the accumulation of proteins in the endoplasmic reticulum and disruption of normal cellular function.
特性
IUPAC Name |
(E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19(11-10-16-7-4-12-24-16)21-15-6-3-5-14(13-15)20-22-17-8-1-2-9-18(17)25-20/h1-13H,(H,21,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOPZVPJMBQNOB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5753099.png)

![6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5753110.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5753117.png)

![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5753152.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5753158.png)
![N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5753164.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5753173.png)
![5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5753175.png)
![1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5753182.png)

![2-[4-(acetylamino)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B5753195.png)